

NXP800 Initial Phase 1 Clinical Trial Results: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial Phase 1 clinical trial results for NXP800, a first-in-class oral small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. The data presented herein is collated from publicly available information, including conference presentations and press releases, offering insights into the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of NXP800 in patients with advanced solid tumors.

Core Findings and Data Presentation

The Phase 1 clinical trial of **NXP800** (NCT04838666) was designed in two parts: a dose-escalation phase (Phase 1a) in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 1b) in patients with platinum-resistant, ARID1a-mutated ovarian carcinoma.[1][2] [3][4][5][6][7]

Phase 1a Dose-Escalation Cohort: Patient Demographics and Trial Conduct

A total of 18 patients with advanced solid tumors were enrolled in the Phase 1a dose-escalation part of the study.[1] Key baseline characteristics are summarized in the table below.



Characteristic	Value
Number of Patients	18
Median Age (Range)	65 years (42-77)
Sex (Female/Male)	9 (50%) / 9 (50%)
ECOG Performance Status	
0	4 (22%)
1	13 (72%)
2	1 (6%)
Median Prior Lines of Therapy (Range)	5 (3-12)

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

Safety and Tolerability

NXP800 was administered orally in 28-day cycles with both once-daily (QD) and twice-daily (BID) schedules evaluated.[1] The most frequently observed treatment-emergent adverse events (TEAEs) were primarily gastrointestinal in nature and generally low-grade.

Treatment-Emergent Adverse Event (TEAE)	Most Common Grades
Nausea	Grade 1/2
Vomiting	Grade 1/2
Diarrhea	Grade 1/2
Fatigue	Grade 1/2
Decreased Appetite	Grade 1/2

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]



The dose-limiting toxicity (DLT) was observed at the 150 mg/day dose.[8] The maximum tolerated dose (MTD) for the once-daily schedule was determined to be 100 mg/day.[1][8] For the Phase 1b expansion, doses of 50 mg/day and 75 mg/day were selected.[1]

Pharmacokinetics

Pharmacokinetic analyses from the Phase 1a study demonstrated that clinically relevant plasma concentrations of **NXP800** were achieved.[1] The exposure levels at the selected Phase 1b doses (50 mg and 75 mg QD) were comparable to those that showed anti-tumor activity in preclinical xenograft models.[8]

Dose Schedule	Mean Tmax (hours)
50 mg/day QD	3.9
75 mg/day QD	3.0

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

Preliminary Efficacy in Phase 1b

The Phase 1b expansion focused on patients with platinum-resistant, ARID1a-mutated ovarian cancer.[3][9] Interim data from this phase has shown early signs of anti-tumor activity. In a cohort of 11 efficacy-evaluable patients, **NXP800** monotherapy resulted in one unconfirmed partial response and six patients with stable disease, some of whom experienced tumor shrinkage.[9] To manage toxicities such as thrombocytopenia, an intermittent dosing schedule (e.g., 5 days on, 2 days off) was explored.[9]

Experimental Protocols Clinical Trial Design

The Phase 1 study (NCT04838666) is a multi-center, open-label trial.[1]

 Phase 1a (Dose Escalation): This phase enrolled patients with advanced solid tumors for whom standard therapies were no longer effective.[4][5] The primary objective was to evaluate the safety and tolerability of NXP800 and to determine the MTD and RP2D.[1] A modified continual reassessment method (CRM) with a Bayesian model was employed to



guide dose escalation.[1] This model aimed to identify a dose with a DLT probability closest to a target of 30% but not exceeding 33%.[1]

Phase 1b (Dose Expansion): This phase is enrolling patients with platinum-resistant ovarian
clear cell and endometrioid carcinomas harboring ARID1a mutations.[1][5] The primary
objectives are to further evaluate the safety and to assess the preliminary anti-tumor activity
of NXP800 in this targeted patient population.[3]

Pharmacodynamic Assessment

The mechanism of action of **NXP800** involves the activation of the Integrated Stress Response (ISR) pathway.[1][8] Pharmacodynamic (PD) biomarkers were assessed in peripheral blood mononuclear cells (PBMCs) from patients in the Phase 1a study. The induction of Activating Transcription Factor 4 (ATF4), a key protein in the ISR pathway, and its downstream target genes were measured.[8] Results indicated that **NXP800** induced ATF4 protein expression and the transcription of ISR-related genes.[8]

Preclinical Xenograft Models

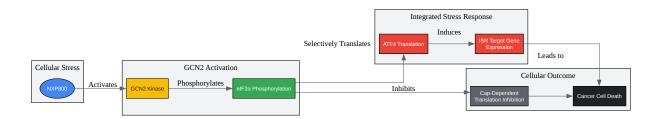
The clinical development of **NXP800** was supported by robust preclinical data from xenograft models of human cancers.

- ARID1a-Mutated Ovarian Carcinoma: Studies utilized platinum-sensitive (TOV21G) and
 platinum-resistant (SKOV3) ovarian cancer cell lines with ARID1a mutations.[10] NXP800
 was administered orally at a dose of 35 mg/kg on a 5 days on, 2 days off schedule for 28
 days, demonstrating significant tumor regression.[10]
- ARID1a-Mutated Gastric Carcinoma: A mouse model using the SNU-1 gastric cancer cell line was employed.[11] Treatment with NXP800 over 28 days resulted in tumor regression and substantial tumor growth inhibition compared to a vehicle control.[11]

Visualizations

NXP800 Mechanism of Action: The Integrated Stress Response Pathway



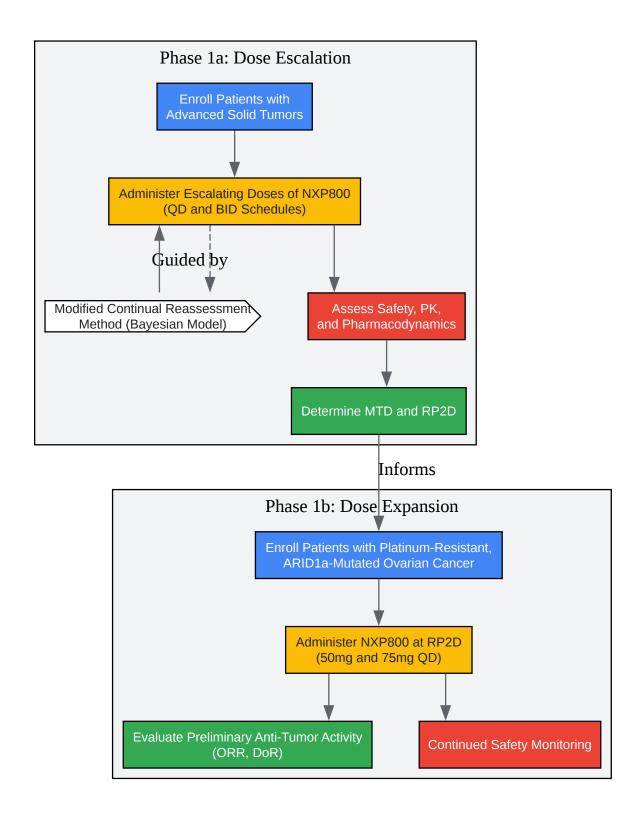


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Caption: NXP800 activates GCN2, initiating the Integrated Stress Response pathway.

Phase 1 Clinical Trial Workflow





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Caption: Workflow of the NXP800 Phase 1 clinical trial.



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